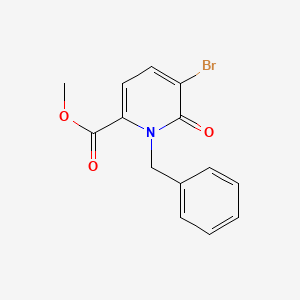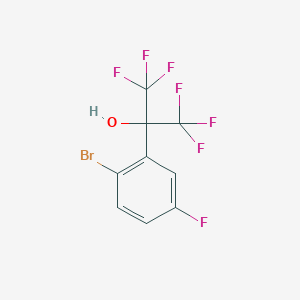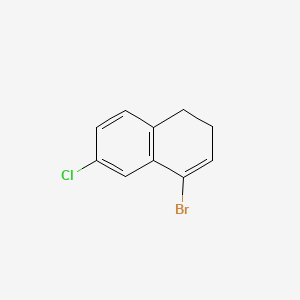![molecular formula C28H41NO4Si B15337601 trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol](/img/structure/B15337601.png)
trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol: is a complex organic compound that features both a tert-butoxycarbonyl (Boc) protected amine and a tert-butyldiphenylsilyl (TBDPS) protected hydroxyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique protective groups which can be selectively removed under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of cyclohexanol is protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole or pyridine.
Amination: The protected cyclohexanol is then subjected to amination using a suitable amine source.
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed for efficient and sustainable synthesis of such compounds .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group once the TBDPS group is removed.
Reduction: The amine group can be reduced to form various derivatives.
Substitution: The protected groups can be selectively removed and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, deprotection of the Boc group yields the free amine, while oxidation of the hydroxyl group yields the corresponding ketone.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of selective deprotection techniques.
Biology:
- Utilized in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine:
- Investigated for its role in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry:
Mécanisme D'action
The mechanism of action for trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol primarily involves the selective removal of its protective groups under specific conditions. The Boc group is typically removed under acidic conditions, leading to the formation of a free amine, while the TBDPS group is removed using fluoride ions, exposing the hydroxyl group .
Comparaison Avec Des Composés Similaires
trans-4-(Boc-amino)cyclohexanol: Lacks the TBDPS group, making it less versatile in selective deprotection strategies.
tert-Butyl carbamate: A simpler compound used for Boc protection but lacks the cyclohexanol backbone.
Uniqueness: The combination of Boc and TBDPS protective groups in trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol allows for highly selective and sequential deprotection, making it a valuable tool in complex organic synthesis .
Propriétés
Formule moléculaire |
C28H41NO4Si |
|---|---|
Poids moléculaire |
483.7 g/mol |
Nom IUPAC |
tert-butyl N-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C28H41NO4Si/c1-26(2,3)33-25(30)29-22-17-19-28(31,20-18-22)21-32-34(27(4,5)6,23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-16,22,31H,17-21H2,1-6H3,(H,29,30) |
Clé InChI |
LXDCVZLBBOXCET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(CC1)(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-[2-[2-(ethenylsulfonylamino)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15337524.png)

![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]sulfinyl]aniline](/img/structure/B15337536.png)
![3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole](/img/structure/B15337549.png)

![10-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B15337560.png)

![6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride](/img/structure/B15337573.png)


![9-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B15337591.png)

![3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B15337607.png)
![7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid](/img/structure/B15337611.png)
